Product packaging for Cort108297(Cat. No.:CAS No. 1018679-79-2)

Cort108297

Cat. No.: B606766
CAS No.: 1018679-79-2
M. Wt: 535.6 g/mol
InChI Key: SLKURXRZHJOZOD-RUZDIDTESA-N
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Description

Overview of Glucocorticoid Receptor Signaling in Physiological and Pathophysiological Contexts

Glucocorticoid signaling is a vital physiological process essential for maintaining homeostasis. studysmarter.co.uk It involves glucocorticoid hormones, such as cortisol, that bind to intracellular glucocorticoid receptors (GRs), influencing the expression of a wide array of genes. studysmarter.co.ukontosight.ai This intricate signaling pathway is a key regulator of metabolism, the immune system, and the body's response to stress. studysmarter.co.ukontosight.ai

Glucocorticoids are steroid hormones produced by the adrenal glands that play a crucial role in numerous physiological functions. ontosight.airesearchgate.net Their effects are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. researchgate.netnih.govnih.gov In its inactive state, the GR resides in the cytoplasm. wikipedia.org Upon binding to a glucocorticoid, the receptor undergoes a conformational change, activates, and moves into the nucleus. nih.govwikipedia.org Inside the nucleus, it can regulate gene expression through two primary pathways: transactivation and transrepression. wikipedia.org

In the transactivation pathway, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes. wikipedia.org The transrepression pathway involves the activated GR interacting with other transcription factors, such as NF-κB and AP-1, to prevent them from up-regulating the expression of their target genes, many of which are pro-inflammatory. wikipedia.org

The physiological effects of glucocorticoid signaling are extensive. For instance, in response to acute stress, the body releases cortisol, which enhances glucose production to provide additional energy. studysmarter.co.uk Glucocorticoids also have potent anti-inflammatory and immunosuppressive effects. ontosight.ai In the cardiovascular system, they are essential for controlling blood pressure and cardiac function under normal conditions. frontiersin.org

However, dysregulation of glucocorticoid signaling is implicated in a variety of pathological conditions. ontosight.ai For example, chronically elevated levels of glucocorticoids can contribute to metabolic disorders like insulin (B600854) resistance. ontosight.ai Imbalances in GR signaling in the heart are thought to have a causal role in cardiac disease. frontiersin.org Furthermore, dysfunction in central GR signaling has been linked to depression. nih.gov

Evolution of Selective Glucocorticoid Receptor Modulators (SGRMs)

The widespread therapeutic use of synthetic glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) for inflammatory diseases is often limited by significant side effects from long-term use, including obesity, diabetes, and osteoporosis. nih.gov This has driven the development of a new class of compounds known as Selective Glucocorticoid Receptor Modulators (SGRMs). nih.gov

SGRMs are designed to offer the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing adverse effects. wikipedia.orgplos.org These experimental drugs aim to achieve this by selectively modulating the activity of the glucocorticoid receptor (GR). wikipedia.org The core concept behind SGRMs is the dissociation of the GR's downstream signaling pathways, primarily separating the beneficial transrepression effects from the transactivation effects associated with many side effects. plos.orgoup.com

The development of SGRMs has been a significant area of research over the past few decades. oup.com These compounds, which can be both steroidal and non-steroidal, bind to the GR and induce unique conformational changes in the receptor. wikipedia.orgkarger.comoup.com This allows for interaction with only a subset of downstream signaling pathways, leading to a more targeted therapeutic effect. oup.com

Limitations of Non-Selective Glucocorticoid Receptor Antagonists

The use of non-selective glucocorticoid receptor antagonists, such as mifepristone (B1683876) (also known as RU486), has been explored to counteract the effects of excess glucocorticoids. nih.govplos.org However, these antagonists have notable limitations primarily due to their lack of specificity. nih.govplos.org

A major drawback of mifepristone is its significant cross-reactivity with other steroid receptors, particularly the progesterone (B1679170) receptor (PR), for which it is also a potent antagonist. plos.orgnih.govoup.com This lack of selectivity can lead to undesirable side effects, including endometrial hypertrophy and termination of pregnancy, making its clinical application problematic in certain patient populations. plos.orgnih.gov

Furthermore, while mifepristone can block the GR, it can also lead to an increase in ACTH and cortisol levels, which complicates treatment monitoring and can lead to conditions like severe hypokalemia (low potassium levels). karger.com In the context of prostate cancer, although mifepristone can act as a weak antagonist to the wild-type androgen receptor (AR), it may activate certain mutant AR proteins that can arise during disease progression. nih.gov These limitations highlight the need for more selective GR modulators.

CORT108297 as a Novel Selective Glucocorticoid Receptor Modulator

This compound is a novel, non-steroidal compound that acts as a selective modulator of the glucocorticoid receptor (GR). nih.gov It has been developed to specifically target the GR with high affinity, thereby avoiding the off-target effects associated with non-selective antagonists. nih.govtargetmol.com

Classification and Origin

This compound is classified as a selective, non-steroidal glucocorticoid receptor antagonist. nih.govspringer.com It was discovered and developed by Corcept Therapeutics. springer.comcorcept.com The development of this compound and other similar compounds represents a significant step toward creating more targeted therapies for conditions involving dysregulated glucocorticoid signaling. nih.gov

Unique Receptor Affinity Profile: High Selectivity for Glucocorticoid Receptor over Other Steroid Receptors

This compound exhibits a highly selective binding profile for the glucocorticoid receptor. nih.govtargetmol.com It binds to the GR with high affinity, demonstrating a dissociation constant (Ki) of approximately 0.45 nM to 0.9 nM. nih.govmedchemexpress.com A key feature of this compound is its significantly lower affinity for other steroid receptors. nih.govconicet.gov.ar Studies have shown that it has an almost 1000-fold lower affinity for the progesterone, estrogen, androgen, and mineralocorticoid receptors. nih.govconicet.gov.ar In some in vitro binding assays, it showed no detectable affinity for the progesterone (PR), estrogen (ER), androgen (AR), or mineralocorticoid (MR) receptors. sec.gov This high degree of selectivity is a major advantage over non-selective antagonists like mifepristone. researchgate.net

Interactive Data Tables

Table 1: Receptor Binding Affinity of this compound

Table 2: Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25F4N3O3S B606766 Cort108297 CAS No. 1018679-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKURXRZHJOZOD-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144304
Record name CORT 108297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018679-79-2
Record name CORT 108297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORT 108297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORT-108297
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Cort108297 Action

Differential Glucocorticoid Receptor Agonistic and Antagonistic Properties

The classification of CORT108297 as a selective GR modulator stems from its capacity to elicit a unique combination of agonistic and antagonistic effects on GR-mediated transcription karger.comresearchgate.net. Unlike full GR agonists like dexamethasone (B1670325) or full antagonists like mifepristone (B1683876) (RU486), this compound's interaction with GR coregulators is intermediate, contributing to its context-dependent actions karger.com.

Context-Dependent Agonism and Antagonism In Vivo

In vivo studies have demonstrated the context-dependent nature of this compound's effects. For instance, in an inhibitory avoidance memory task, this compound has shown GR agonistic effects, similar to corticosterone (B1669441), by enhancing memory consolidation karger.com. Conversely, in a forced swim stress paradigm, this compound decreased immobility, which has been interpreted as a GR antagonistic effect on depression-like behavior karger.com. Furthermore, this compound has displayed antagonist-like properties by attenuating corticosterone-induced reduction of neuronal differentiation in the hippocampus karger.com. This dual behavior highlights its ability to selectively modulate GR signaling pathways depending on the physiological or pathological context nih.govkarger.com.

Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

This compound significantly modulates the activity of the HPA axis, the central neuroendocrine system regulating the stress response biorxiv.orgresearchgate.netspringer.com. The HPA axis involves a cascade initiated by the release of corticotropin-releasing hormone (CRH) from the hypothalamus, leading to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, and ultimately the secretion of glucocorticoids (like corticosterone in rodents) from the adrenal cortex karger.comrsc.orgclevelandclinic.org. Glucocorticoids exert negative feedback on the hypothalamus and pituitary to regulate the axis nih.govnih.govendocrine-abstracts.org.

In contrast to its agonistic effect on CRH expression in the PVN, this compound does not exhibit agonistic effects on CRH expression in the central amygdala karger.comresearchgate.netspringer.comresearchgate.net. This brain region-specific action underscores the selective nature of this compound's modulation of GR signaling and its differential impact on stress-related circuitry karger.comresearchgate.net.

Data from studies on this compound's effect on corticosterone levels:

Study ContextThis compound Dose (mg/kg)Effect on Baseline CorticosteroneEffect on Stress-Induced CorticosteroneCitation
Adolescent Chronic Variable Stress (Rats)30Reduced nih.govbiorxiv.orgPrevented increase biorxiv.org nih.govbiorxiv.org
Status Epilepticus (Mice)Not specifiedNormalized nih.govnih.govAttenuated hypersecretion nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.govpatsnap.com
Forced Swim Test / Restraint Stress (Rats)30, 60No effect on basal nih.govSuppressed peak response medchemexpress.comnih.govresearchgate.net medchemexpress.comnih.govresearchgate.net
Naïve Control Mice (Restraint Stress)30Not specifiedReduced at 30 and 60 mins nih.gov nih.gov

While this compound effectively reduces corticosterone levels, studies have indicated a lack of consistent effect on ACTH levels biorxiv.orgnih.gov. This observation suggests that the reduction in corticosterone might, at least in part, be due to a regulation of adrenal gland reactivity or a decreased adrenal responsiveness to ACTH biorxiv.orgnih.gov. The index of adrenal sensitivity, calculated as the ratio of corticosterone to log ACTH, has been shown to be reduced by this compound in some contexts, supporting the idea of altered adrenal responsiveness nih.govbiorxiv.org.

Data on this compound's effect on ACTH and Adrenal Sensitivity:

Influence on Glucocorticoid Receptor-Coregulator Interactions

The differential agonistic and antagonistic effects of selective GR modulators, including this compound, are linked to their ability to induce distinct coregulator recruitment profiles upon binding to the GR nih.govkarger.com. The Microarray Assay for Real-time Coregulator-Nuclear receptor Interaction (MARCoNI) technology is used to study these in vitro interactions between the GR ligand binding domain and peptides containing coregulator domains (NR boxes) nih.govkarger.commpg.deoup.com.

Interactions with SRC-1 Coregulator NR-box 4

Steroid receptor coactivator (SRC)-1 is a GR coregulator involved in regulating specific GR target genes and is associated with hypothalamic-pituitary-adrenal (HPA) axis function nih.govnih.govkarger.com. SRC-1 has splice variants, including SRC-1A and SRC-1E, which share three NR boxes, while SRC-1A has an additional NR-box in its C-terminal region karger.comresearchgate.net. This compound demonstrates a differential interaction profile with SRC-1 splice variants. Specifically, this compound preferentially induces an interaction between the GR ligand binding domain and the SRC-1A NR-box 4 in the MARCoNI assay nih.govkarger.commpg.de. In contrast, the full agonist dexamethasone does not show a preference for specific SRC-1 NR-boxes and induces strong GR interactions with all four SRC-1 motifs tested in the MARCoNI assay nih.govkarger.commpg.de. This selective interaction with SRC-1A NR-box 4 by this compound suggests a potential mechanism for its selective effects on gene expression nih.govkarger.com.

Intermediate Interaction Profile Compared to Full Agonists and Antagonists

The GR coregulator interactions induced by this compound are intermediate between those observed with full GR agonists (such as dexamethasone) and full antagonists (like mifepristone, also known as RU486) nih.govkarger.comoup.com. MARCoNI analysis comparing this compound and dexamethasone revealed both shared and distinct interactions with various NR-boxes from a range of coregulators nih.govkarger.com. While some NR-boxes show shared interactions, this compound exhibits a coregulator interaction profile that is neither fully agonistic nor fully antagonistic, highlighting its selective modulator nature nih.govkarger.comoup.com.

Regulation of Gene Transcription and Protein Expression

This compound modulates GR-mediated gene expression, contributing to its diverse effects nih.govkarger.com.

Modulation of Glucocorticoid Receptor-Mediated Gene Expression

GRs, as nuclear receptors, can modify gene transcription by binding directly to DNA or through protein interactions with transcription factors or nuclear receptor coregulators nih.gov. Selective GR modulators like this compound were developed to alter the specificity of ligand-induced interactions between GR and its downstream effectors or coregulators, thereby modulating gene expression in a tissue-specific or gene-specific manner nih.gov. Studies have shown that this compound can act as both a GR antagonist and an agonist depending on the target gene and tissue context nih.govnih.gov. For instance, it can block the effects of corticosterone in some contexts while mimicking them in others, such as suppressing CRH mRNA expression in the paraventricular nucleus nih.gov.

Inhibition of Dexamethasone-Induced SGK1 and KLK3 Expression

This compound has been shown to inhibit the expression of specific genes that are typically induced by the potent glucocorticoid agonist dexamethasone karger.comaacrjournals.orgnih.govinvivochem.com. In LAPC4 cells, co-treatment with dexamethasone induces steady-state SGK1 expression. This compound completely blocks this dexamethasone-mediated increase in SGK1 expression aacrjournals.orgnih.govmedchemexpress.com. Similarly, dexamethasone increases KLK3 expression, and this compound effectively antagonizes this induction targetmol.comaacrjournals.orgnih.govinvivochem.commedchemexpress.com. In CWR-22Rv1 cells, dexamethasone dramatically induces SGK1 gene expression, and this induction is completely abrogated by this compound aacrjournals.orgnih.govmedchemexpress.com. KLK3 is also induced by dexamethasone in these cells, and this compound significantly inhibits this induction aacrjournals.orgnih.govmedchemexpress.com.

Table 1: Effect of this compound on Dexamethasone-Induced Gene Expression

Cell LineGeneDexamethasone Effect (vs. Control)This compound + Dexamethasone Effect (vs. Dexamethasone)Citation
LAPC4SGK11.7-fold increaseCompletely blocked aacrjournals.orgnih.govmedchemexpress.com
LAPC4KLK32.5-fold increaseAntagonized (48% inhibition) targetmol.comaacrjournals.orgnih.govinvivochem.commedchemexpress.com
CWR-22Rv1SGK1~100-fold induction (mRNA)Completely abrogated aacrjournals.orgnih.govmedchemexpress.com
CWR-22Rv1KLK37.5-fold induction (mRNA)Inhibited (70% inhibition) aacrjournals.orgnih.govmedchemexpress.com

Abrogation of Dexamethasone-Mediated SGK1 Gene Induction

Detailed research findings indicate that this compound completely abrogates the dramatic induction of SGK1 gene expression mediated by dexamethasone in CWR-22Rv1 cells aacrjournals.orgnih.govmedchemexpress.com. This effect is observed after 3 days of co-treatment with dexamethasone and this compound aacrjournals.orgnih.govmedchemexpress.com. This demonstrates a potent antagonistic effect of this compound on the transcriptional regulation of SGK1 by the glucocorticoid receptor in this cellular context aacrjournals.orgnih.govmedchemexpress.com.

Impact on Glucocorticoid Receptor Steady-State Protein Levels

Glucocorticoid receptor steady-state protein levels are typically downregulated following agonist binding, a process involving ubiquitin modification and proteasomal degradation or decreased GR mRNA levels. aacrjournals.orgnih.gov However, treatment with selective glucocorticoid receptor modulators (SGRMs), specifically this compound, has been shown to mitigate the decrease in GR steady-state protein levels that is observed with glucocorticoid treatment. aacrjournals.orgnih.gov This suggests that this compound functionally antagonizes the binding of agonists, such as dexamethasone, to the GR ligand-binding domain. aacrjournals.orgnih.gov Studies in CWR-22Rv1 cells indicated that this compound appeared to stabilize GR levels. nih.gov

Interaction with Other Signaling Pathways

This compound's activity involves complex interactions with various signaling cascades beyond direct GR modulation.

Lack of Interaction with Androgen Receptor (AR) Signaling

Unlike some nonselective GR antagonists such as mifepristone, this compound does not significantly affect androgen receptor (AR) signaling. aacrjournals.orgnih.govamegroups.org Research has demonstrated that this compound treatment had no impact on AR-induced gene expression, either as a single agent or in combination with AR agonists like R1881. aacrjournals.org Furthermore, while the AR antagonist enzalutamide (B1683756) and mifepristone can decrease total AR protein levels, treatment with this compound did not affect steady-state AR protein levels. aacrjournals.orgnih.gov This selectivity is a key characteristic distinguishing this compound from less specific modulators. aacrjournals.orgnih.gov

Attenuation of Glucocorticoid Receptor-Mediated Tumor Cell Survival Following AR Blockade

Increased GR expression and activity can contribute to the progression of castration-resistant prostate cancer (CRPC) following androgen blockade. aacrjournals.orgnih.govamegroups.org this compound has demonstrated the ability to decrease GR-mediated tumor cell viability in the context of AR blockade. aacrjournals.orgnih.govamegroups.org In prostate cancer cell lines, SGRM treatment, including this compound, decreased GR-mediated cancer cell proliferation when AR was blocked, with a more pronounced impact observed in cell lines with high GR expression. aacrjournals.orgnih.gov For instance, in CWR-22Rv1 cells, this compound treatment resulted in a significant decrease in cell viability compared to control conditions following AR blockade. nih.gov

Data Table 1: Impact of this compound on Prostate Cancer Cell Viability Following AR Blockade

Cell LineTreatment Condition (vs. Control)Decrease in Cell Viability (%)p-valueSource
CWR-22Rv1This compound (10 days)420.05 nih.gov
LAPC4This compound (10 days)260.002 nih.gov

Note: Data extracted from Trypan blue exclusion assay results following AR blockade.

Transcriptome analysis has revealed that this compound can block GR-mediated proliferative gene expression pathways following AR blockade and GR activation. aacrjournals.orgnih.gov Specifically, GR-regulated proliferation-associated genes such as AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16 were inhibited by this compound treatment in vivo. aacrjournals.orgnih.gov this compound has been shown to antagonize the dexamethasone-induced expression of SGK1 and KLK3 at both the RNA and protein levels in prostate cancer cell lines. aacrjournals.orgnih.govmedchemexpress.com

Data Table 2: Impact of this compound on Dexamethasone-Induced Gene Expression

Cell LineGeneTreatment (vs. Dexamethasone alone)Effect on Gene Expressionp-valueSource
LAPC4SGK1This compoundCompletely blocks increase<0.05 medchemexpress.com
LAPC4KLK3This compoundAntagonizes (48% inhibition)<0.05 medchemexpress.com
CWR-22Rv1SGK1This compoundCompletely abrogated<0.01 medchemexpress.com
CWR-22Rv1KLK3This compoundInhibits (70% inhibition)<0.01 medchemexpress.com

Note: Effects observed following 3 days of treatment with Dexamethasone ± SGRMs.

Modulation of Glucocorticoid Receptor/Beta-Catenin Interaction in Prostate Cancer Cells

The glucocorticoid receptor and beta-catenin have been shown to interact in prostate cancer cells, and this interaction may contribute to therapy resistance and cancer stemness. nih.govaacrjournals.orgnih.govmdpi.com Co-immunoprecipitation studies have demonstrated the interaction between GR and beta-catenin in both docetaxel-resistant and docetaxel-sensitive prostate cancer cell lines. nih.govaacrjournals.orgnih.gov Pharmacological co-inhibition of GR using this compound and beta-catenin using a selective inhibitor (MSAB) enhanced cytotoxicity in docetaxel-resistant prostate cancer cells grown in adherent and spheroid cultures. nih.govaacrjournals.orgnih.govmdpi.com This co-inhibition also led to a decrease in cancer stem cell-like populations (CD44+/CD24–) in tumorspheres. nih.govnih.govmdpi.com These findings suggest that this compound, in combination with beta-catenin inhibition, can influence cell survival, stemness, and tumorsphere formation in resistant cells, highlighting a potential strategy to overcome therapy cross-resistance in prostate cancer. nih.govaacrjournals.orgnih.govmdpi.com

Activation of Toll-Like Receptors on Macrophages

This compound has been shown to activate toll-like receptors (TLRs) on macrophages. biosynth.com Macrophages are key innate immune cells that utilize TLRs to recognize microbial ligands and initiate inflammatory responses. frontiersin.orgnih.gov While glucocorticoids are generally known for their anti-inflammatory and immunosuppressive properties, their interaction with macrophages and TLR signaling is complex. frontiersin.orgnih.gov Studies have indicated that glucocorticoids can regulate TLR expression and signaling in macrophages. frontiersin.orgnih.gov The activation of TLRs on macrophages by this compound may be involved in its observed effects. biosynth.com

Preclinical Research on Therapeutic Applications of Cort108297

Neuropsychiatric and Neurological Disorders

Research indicates that CORT108297 may hold therapeutic promise for certain neuropsychiatric and neurological conditions, particularly those characterized by excessive glucocorticoid signaling and associated neuropathology.

Brain Injury and Neurodegeneration

Studies in animal models of brain injury and neurodegeneration have investigated the effects of this compound on various pathological markers and processes.

Treatment with this compound following status epilepticus (SE) has been shown to reduce brain pathology in mice. SE leads to rapid and sustained elevation of glucocorticoid levels, which can contribute to pathological sequelae nih.govnih.gov. This compound treatment attenuated corticosterone (B1669441) hypersecretion after pilocarpine-induced SE nih.govnih.gov. This suggests that this compound, by modulating GR activation, may mitigate structural changes that develop after SE nih.govnih.gov.

Status epilepticus is associated with the abnormal accumulation of newly generated granule cells in the dentate hilus, known as hilar ectopic granule cells, which are implicated in the development of epilepsy nih.gov. Treatment with this compound decreased the density of hilar ectopic granule cells in mice following pilocarpine-induced SE nih.govnih.gov. This finding supports the role of GR activation in the accumulation of these ectopic cells nih.gov.

GroupHilar Ectopic Granule Cell Density (cells/x1000 mm³)
ControlData not available in snippets
SE + VehicleData not available in snippets
SE + this compoundDecreased compared to SE + Vehicle nih.govnih.gov

Microgliosis, characterized by increased microglial proliferation, is observed in the hippocampal dentate gyrus following SE nih.gov. Treatment with this compound reduced microglia proliferation in the hippocampal dentate gyrus of mice after SE nih.govnih.gov. While SE increased the area occupied by astrocytes, this compound treatment did not affect this increase nih.gov. This compound has also demonstrated anti-inflammatory effects in the hippocampus of Wobbler mice, a model of ALS, where it decreased astrocyte hypertrophy and reverted microglia to a resting state nih.gov.

GroupMicroglial Proliferation (Hippocampal Dentate Gyrus)
ControlData not available in snippets
SE + VehicleIncreased nih.gov
SE + this compoundReduced compared to SE + Vehicle nih.govnih.gov

Stress and elevated glucocorticoid levels can inhibit adult hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus nih.govuva.nlnih.gov. This compound treatment has been shown to prevent stress-induced reductions in granule cell neurogenesis nih.gov. In control mice treated with corticosterone, this compound antagonized the corticosterone-induced reduction in neuroblasts bvsalud.orguniversiteitleiden.nl.

ConditionHippocampal Neurogenesis
Stress/Elevated GlucocorticoidsReduced nih.govuva.nlnih.gov
Stress + this compoundPrevention of reduction
Corticosterone TreatmentReduced bvsalud.orguniversiteitleiden.nl
Corticosterone + this compoundAntagonized reduction bvsalud.orguniversiteitleiden.nl

This compound has been studied in models of neurodegeneration, such as the Wobbler mouse model of amyotrophic lateral sclerosis (ALS) karger.combvsalud.orgconicet.gov.ar. Wobbler mice exhibit high levels of corticosterone and abnormalities in the hippocampus bvsalud.orgconicet.gov.ar. Treatment with this compound restored faulty hippocampal parameters in Wobbler mice karger.combvsalud.orgconicet.gov.ar. Specifically, it increased neuronal progenitors, decreased astrogliosis, and modified the microglial phenotype in the dentate gyrus bvsalud.orgconicet.gov.ar. In corticosterone-treated control mice, this compound also normalized defective neurogenesis and decreased astrocyte hypertrophy bvsalud.orgconicet.gov.ar.

Model/ConditionHippocampal ParameterEffect in Model/ConditionEffect of this compound Treatment
Wobbler MouseNeuronal ProgenitorsDecreased bvsalud.orgconicet.gov.arIncreased bvsalud.orgconicet.gov.ar
Wobbler MouseAstrogliosisIncreased bvsalud.orgconicet.gov.arDecreased bvsalud.orgconicet.gov.ar
Wobbler MouseMicroglial PhenotypeReactive bvsalud.orgconicet.gov.arShifted towards ramified bvsalud.orgconicet.gov.ar
Corticosterone-Treated Control MiceNeurogenesisReduced bvsalud.orgconicet.gov.arNormalized bvsalud.orgconicet.gov.ar
Corticosterone-Treated Control MiceAstrocyte HypertrophyIncreased bvsalud.orgconicet.gov.arDecreased bvsalud.orgconicet.gov.ar
Restoration of Synaptic Markers and Cognitive Function in Alzheimer's Disease Models

In an acute rat model of AD induced by amyloid-beta (Aβ) peptide, this compound demonstrated the ability to restore hippocampal levels of synaptic markers. nih.govresearchgate.net Furthermore, treatment with this compound improved cognitive function in this model, specifically in spatial short-term memory. karger.com These findings suggest that this compound may help counteract synaptic deficits and cognitive impairments observed in AD models.

Amelioration of Beta-Amyloid-Induced Detrimental Effects

Studies using Alzheimer's transgenic mice have indicated that this compound can ameliorate detrimental and toxic effects induced by the accumulation of Aβ peptide. mdpi.com In an acute model of AD using Aβ(25-35) peptide, this compound was shown to reverse hippocampal amyloid-beta peptide generation and apoptotic processes. nih.gov This suggests a protective effect of this compound against the neurotoxicity associated with beta-amyloid accumulation.

Anti-Inflammatory Effects in the Hippocampus

Neuroinflammation is a significant component of AD pathology. mdpi.commdpi.com this compound has been shown to exert anti-inflammatory effects in the hippocampus in various preclinical models. For instance, in the hippocampus of Wobbler mice, a model for amyotrophic lateral sclerosis (ALS) that also exhibits neuroinflammation, this compound demonstrated anti-inflammatory properties. nih.govmdpi.comresearchgate.net In the acute Aβ peptide-induced AD model, this compound also reversed neuroinflammation in the hippocampus. nih.gov Additionally, treatment with this compound following status epilepticus, a condition that can lead to brain pathology including inflammation, reduced microglia proliferation in the hippocampal dentate gyrus. nih.gov

Stress-Related and Mood Disorders

Dysfunction of the HPA axis and elevated glucocorticoid levels are closely linked to the pathophysiology of stress-related and mood disorders, such as depression. frontiersin.orgresearchgate.net The hippocampus, being vulnerable to excess glucocorticoids, plays a key role in both cognitive and emotional regulation. researchgate.net this compound has been investigated for its potential therapeutic effects in these conditions.

Reduction of Neuroendocrine Stress Responses

This compound has been shown to decrease neuroendocrine stress responses in preclinical models. In rats exposed to forced swim test (FST) or restraint stress, both doses of this compound (30 mg/kg and 60 mg/kg) potently suppressed peak corticosterone responses. researchgate.netnih.govnih.govmedchemexpress.com This indicates that this compound can effectively blunt the hormonal response to acute stress.

Antidepressant-Like Effects in Behavioral Assays (e.g., Forced Swim Test)

The forced swim test (FST) is a commonly used behavioral assay to assess antidepressant-like effects in rodents, where a reduction in immobility is interpreted as such an effect. jneurology.com In the FST, the higher dose of this compound (60 mg/kg) significantly decreased immobility in rats. researchgate.netnih.govnih.govmedchemexpress.com This finding suggests that this compound exhibits antidepressant-like actions in this behavioral model.

Attenuation of Memory Loss Following Electroconvulsive Shock Therapy

Electroconvulsive shock (ECS) in animal models is used to mimic electroconvulsive therapy (ECT) in humans, a treatment for severe depression that can sometimes lead to memory impairment. nih.govresearchgate.netmayoclinic.orgcbsnews.com Studies have investigated compounds that can attenuate ECS-induced memory deficits. This compound (1 mg/kg) administered before each ECS session in rats significantly attenuated the impairment of recall in a passive avoidance paradigm. nih.gov This suggests a potential protective effect of this compound against memory loss associated with electroconvulsive interventions.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound135413530

Data Tables

Table 1: Effect of this compound on Immobility in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility in FST
Vehicle-High
This compound30No significant change
This compound60Significantly decreased
Imipramine (B1671792)10Decreased

Table 2: Effect of this compound on Corticosterone Response to Stress

Treatment GroupDose (mg/kg)Peak Corticosterone Response (FST & Restraint Stress)
Vehicle-High
This compound30Potently suppressed
This compound60Potently suppressed
Mifepristone (B1683876)10Induced protracted secretion

Table 3: Effect of this compound on Recall Following Electroconvulsive Shock

Treatment GroupECS TreatmentThis compound (1 mg/kg)Recall in Passive Avoidance
VehicleTrue ECSNoSignificantly impaired
This compound TreatedTrue ECSYesSignificantly attenuated impairment
VehicleSham ECSNoNormal recall
Sex-Specific Effects on Behavioral and Physiological Stress Reactivity

Preclinical studies investigating the effects of this compound on stress reactivity have revealed sex-specific outcomes, particularly in the context of chronic adolescent stress. Research using rat models exposed to chronic variable stress (CVS) during adolescence demonstrated differential behavioral, physiological, and stress circuit reactivity between males and females. biorxiv.orgresearchgate.net

In response to adolescent stress, male rats showed heightened reactivity to novelty and a notable reduction in neuronal excitation following swim stress in adulthood. biorxiv.orgresearchgate.net Conversely, females developed a passive coping strategy and exhibited enhanced hypothalamic-pituitary-adrenocortical (HPA) axis stress reactivity. biorxiv.orgresearchgate.net Treatment with this compound attenuated the enhanced HPA axis stress reactivity observed in females, suggesting a role of GR signaling in this sex-specific outcome. biorxiv.orgresearchgate.net

These findings indicate that adolescent stress can have enduring, sex-specific effects on emotional behavior and neural circuit development, and that GR signaling, modulated by compounds like this compound, plays a role in mediating some of these effects, particularly in females. biorxiv.orgresearchgate.net

Metabolic Dysregulation

Preclinical research has extensively investigated the potential of this compound in addressing metabolic dysregulation, including weight gain and insulin (B600854) sensitivity.

Mitigation of Antipsychotic Medication-Induced Weight Gain (e.g., Olanzapine)

Antipsychotic medications, such as olanzapine (B1677200), are frequently associated with significant weight gain and metabolic disturbances. researchgate.netnih.govdovepress.com Preclinical studies in rats have shown that this compound can both prevent and reverse olanzapine-induced weight gain. researchgate.netnih.govbiospace.com

In experiments where rats were treated with olanzapine, the addition of this compound to their regimen resulted in significantly less weight gain compared to rats receiving olanzapine alone. researchgate.netnih.gov In some cases, rats treated with this compound in addition to olanzapine even lost a significant amount of weight. researchgate.net Furthermore, rats administered this compound alongside olanzapine had significantly less abdominal fat than those receiving only olanzapine. researchgate.net The attenuation of weight gain by this compound in this model was also observed to be dose-dependent. nih.govbiospace.com

These findings suggest that this compound, as a selective glucocorticoid antagonist, holds potential in mitigating the significant metabolic side effect of weight gain associated with the use of antipsychotic medications like olanzapine. researchgate.netnih.govbiospace.com

Suppression of Diet-Induced Weight Gain

Beyond medication-induced weight gain, preclinical studies have also explored the effects of this compound on weight gain induced by diet. In a study using male mice fed a high-fat, high-sugar diet, treatment with this compound resulted in significantly less weight gain compared to mice on the same diet receiving a vehicle. nih.govresearchgate.net This effect was comparable to that observed with mifepristone, another glucocorticoid receptor antagonist. nih.gov The study indicated that this compound could potentially suppress weight gain induced by diet. nih.govresearchgate.net

Improvement of Insulin Sensitivity

In addition to its effects on weight gain, this compound has shown potential in improving insulin sensitivity in preclinical models. In the study with mice on a high-fat, high-sugar diet, mice receiving this compound demonstrated significantly lower steady-state plasma glucose levels compared to the vehicle group. nih.govresearchgate.net This suggests that this compound may have a positive impact on glucose metabolism. nih.govresearchgate.net While the reduction in weight gain and lower plasma glucose were observed concurrently, the study suggested that the effect of this compound on insulin sensitivity might be independent of its effect on mitigating weight gain. nih.govresearchgate.net

Oncology

Preclinical research has also investigated the potential therapeutic role of this compound in certain types of cancer.

Prostate Cancer

Studies have explored the effects of this compound in the context of prostate cancer, particularly castrate-resistant prostate cancer (CRPC). Increased glucocorticoid receptor activity has been implicated in the progression of CRPC following androgen blockade. nih.govaacrjournals.org

Preclinical studies using prostate cancer cell lines and xenograft models have indicated that this compound, as a selective GR modulator, can block GR activity in prostate cancer. nih.govaacrjournals.org Unlike mifepristone, this compound did not affect androgen receptor signaling, but potently inhibited GR transcriptional activity. nih.govaacrjournals.org Importantly, this compound decreased GR-mediated tumor cell viability following androgen receptor blockade. nih.govaacrjournals.org

In vivo studies using high GR-expressing xenograft models demonstrated that this compound significantly inhibited CRPC progression. nih.govaacrjournals.org Transcriptome analysis revealed that this compound treatment inhibited GR-mediated proliferative gene expression pathways, including genes like AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16, which are associated with proliferation. nih.govaacrjournals.orgfigshare.com These findings suggest that selective GR modulators like this compound have therapeutic potential in GR-expressing CRPC. nih.govaacrjournals.org

Furthermore, this compound has been investigated for its potential to overcome therapy resistance in prostate cancer. Studies have shown that this compound can enhance cytotoxicity in docetaxel-resistant prostate cancer cells and decrease cancer stemness markers, suggesting its potential in addressing chemoresistance. nih.gov this compound has been shown to completely block dexamethasone-mediated increases in SGK1 expression and antagonize dexamethasone-induced KLK3 expression in prostate cancer cells, both of which are relevant to prostate cancer progression and therapy resistance. targetmol.commedchemexpress.com

Inhibition of Castration-Resistant Prostate Cancer (CRPC) Progression in Xenograft Models

Studies using in vivo xenograft models have shown that this compound significantly inhibits CRPC progression. This effect was particularly notable in models with high GR expression, suggesting that its efficacy is dependent on the presence of the target receptor. aacrjournals.orgnih.govdntb.gov.uanih.govamegroups.org In contrast to mifepristone, this compound did not affect androgen receptor (AR) signaling, focusing its inhibitory effects specifically on GR transcriptional activity. aacrjournals.orgnih.govnih.govamegroups.org

Blockade of Glucocorticoid Receptor-Mediated Proliferative Gene Expression Pathways (e.g., AKAP12, FKBP5, SGK1, CEBPD, ZBTB16)

Transcriptome analysis has revealed that this compound effectively blocks GR-mediated proliferative gene expression pathways in prostate cancer cells following AR blockade and GR activation. aacrjournals.orgnih.govdntb.gov.uanih.gov Specifically, in vivo studies demonstrated that this compound treatment significantly reduced the expression of GR-regulated proliferation-associated genes, including AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16. aacrjournals.orgnih.govdntb.gov.uanih.govresearchgate.net

The following table summarizes the effect of this compound on the expression of these genes in vivo:

GeneEffect of this compound Treatment (in vivo)
AKAP12Significantly reduced expression
FKBP5Significantly reduced expression
SGK1Significantly reduced expression
CEBPDSignificantly reduced expression
ZBTB16Significantly reduced expression

In vitro experiments also showed that this compound could completely block the dexamethasone-mediated increase in SGK1 expression and antagonize dexamethasone-induced KLK3 expression in LAPC4 cells. aacrjournals.orgnih.gov

Attenuation of Tumorsphere Formation, Stemness, and Docetaxel (B913) Resistance in Prostate Cancer Cells

This compound has been shown to influence properties associated with aggressive prostate cancer, including tumorsphere formation, stemness, and resistance to docetaxel. mdpi.comaacrjournals.orgencyclopedia.pubresearchgate.netnih.govmdpi.com Glucocorticoid receptor signaling has been implicated in mediating resistance to both androgen receptor signaling inhibitors and docetaxel in prostate cancer. mdpi.comnih.gov

Pharmacological co-inhibition of GR using this compound and β-catenin using the inhibitor MSAB enhanced cytotoxicity in docetaxel-resistant prostate cancer cells grown in both adherent and spheroid cultures. mdpi.comaacrjournals.orgresearchgate.netnih.gov This co-inhibition also decreased CD44+/CD24– cell populations in tumorspheres, indicating a reduction in stemness. mdpi.comresearchgate.netnih.gov These findings suggest that this compound, particularly in combination with β-catenin inhibition, can attenuate tumorsphere formation and stemness in docetaxel-resistant prostate cancer cells, thereby potentially overcoming therapy cross-resistance. mdpi.comaacrjournals.orgencyclopedia.pubresearchgate.netnih.govmdpi.com

Breast Cancer

Glucocorticoid receptor signaling is also being explored as a potential therapeutic target in breast cancer, particularly in the triple-negative subtype (TNBC). aacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.orgresearchgate.netnih.gov High GR expression in ER-negative breast cancer has been associated with shortened relapse-free survival. nih.govaacrjournals.orgresearchgate.netnih.gov

Inhibition of Glucocorticoid Receptor-Induced Pro-Survival Gene Expression in Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated the ability to inhibit GR-induced pro-survival gene expression in TNBC. aacrjournals.orgnih.gov Studies have shown that this compound can function as a GR antagonist and reverse the expression of GR activation-associated genes. nih.govaacrjournals.orgresearchgate.netnih.gov Gene expression pathway analysis of glucocorticoid-regulated genes inhibited by GR antagonism has revealed functions related to cell survival and invasion. aacrjournals.orgresearchgate.net

In vitro studies indicated that this compound exhibited temporal antagonism of the expression of GR target genes encoding anti-apoptotic proteins such as SGK-1, MCL-1, and MKP-1/DUSP1 over the course of eight hours. aacrjournals.org

Enhancement of TNBC Chemosensitivity

Preclinical results suggest that this compound can significantly increase the sensitivity of GR+ TNBC cells to paclitaxel (B517696). aacrjournals.orgresearchgate.net In vitro experiments showed that this compound was comparable to mifepristone in its ability to chemosensitize TNBC cells. nih.gov this compound was shown to restore cytotoxic sensitivity in MDA-MB-231 and SUM-159-PT cells following treatment with paclitaxel and dexamethasone (B1670325). nih.govresearchgate.net This suggests that this compound can counteract the inhibitory effects of glucocorticoid activation on tumor cell survival and enhance chemotherapy-induced cytotoxicity. nih.gov

Gastrointestinal Function

Beyond its potential in oncology, this compound has also been investigated for its effects on gastrointestinal function, specifically in the context of stress-induced alterations in gut motility. iomcworld.orgnih.gov

Studies using a murine water avoidance stress model demonstrated that repeated acute stress (RASt) increased the proportion of ChAT-immunoreactive neurons, the tissue concentration of acetylcholine (B1216132), and enhanced cholinergic neuromuscular transmission in the colon. iomcworld.orgnih.gov this compound, as a GR-specific antagonist, was shown to prevent the increase of acetylcholine colonic tissue levels and inhibit in vivo colonic motility induced by RASt. iomcworld.orgnih.gov These findings suggest that the RASt-induced functional changes in motility are, at least partly, due to a GR-dependent enhanced cholinergic component in the enteric nervous system (ENS), and that this compound can modulate this effect. iomcworld.orgnih.gov

Modulation of Enteric Nervous System Cholinergic Activity

The enteric nervous system (ENS) is a complex network of neurons and glial cells within the gastrointestinal tract that regulates various digestive functions, including motility and secretion mdpi.com. Cholinergic neurotransmission, mediated by acetylcholine, plays a key role in these processes mdpi.comescholarship.org. Studies have indicated that psychological stress can impact the ENS and its cholinergic activity researchgate.netnih.gov.

Repeated acute stress (RASt) has been shown to increase the proportion of choline (B1196258) acetyltransferase (ChAT)-immunoreactive neurons and the tissue concentration of acetylcholine in the distal colon of mice researchgate.netnih.gov. This suggests an enhancement of the cholinergic component within the ENS following stress exposure researchgate.netnih.gov.

Preclinical research using a murine water avoidance stress (WAS) model demonstrated that this compound, as a GR-specific antagonist, was able to prevent the increase in acetylcholine tissue levels in the colon induced by RASt researchgate.netnih.goviomcworld.org. This finding suggests that the stress-induced increase in cholinergic activity in the ENS is, at least partly, mediated by glucocorticoid receptors, and that this compound can modulate this pathway researchgate.netnih.gov.

The following table summarizes the effect of this compound on colonic acetylcholine levels in a stress model:

Treatment GroupColonic Acetylcholine Level (µmol/µg of protein)
ControlData not explicitly provided in snippets
RASt (Vehicle)Increased compared to control
RASt + this compoundPrevented increase compared to RASt (Vehicle)

Note: Specific numerical data for acetylcholine levels were not available in the provided search snippets, but the qualitative effect of this compound preventing the stress-induced increase was reported. researchgate.netnih.gov

Prevention of Stress-Induced Alterations in Colonic Motility

Stress is known to alter gastrointestinal motility, and this is a significant factor in various functional bowel disorders researchgate.netnih.goviomcworld.orgplos.org. Specifically, repeated acute stress has been linked to increased colonic motility researchgate.netnih.goviomcworld.org.

In the murine WAS model, RASt resulted in increased in vivo colonic motility researchgate.netnih.gov. This stress-induced hypermotility is suggested to be, at least in part, due to the enhanced cholinergic component in the ENS mediated by GR activation researchgate.netnih.goviomcworld.org.

Treatment with the GR-specific antagonist this compound prevented the increase in in vivo colonic motility observed in stressed mice researchgate.netnih.goviomcworld.org. This indicates that this compound can mitigate the effects of stress on colonic motor function by interfering with the GR-mediated pathways that contribute to stress-induced hypermotility researchgate.netnih.goviomcworld.org.

The research suggests a direct link between glucocorticoid receptor activation, increased cholinergic activity in the ENS, and altered colonic motility in response to stress, all of which were modulated by this compound in preclinical models researchgate.netnih.gov.

ConditionColonic Motility (in vivo)
ControlBaseline
RASt (Vehicle)Increased
RASt + this compoundPrevented increase

Note: Specific quantitative data for in vivo colonic motility were not available in the provided search snippets, but the qualitative effect of this compound preventing the stress-induced increase was reported. researchgate.netnih.gov

Research Methodologies and Experimental Models in Cort108297 Studies

In Vitro Systems

In vitro, or "within the glass," studies are fundamental for dissecting the molecular interactions of CORT108297 at a cellular level. youtube.com These experiments use isolated cells grown in controlled laboratory conditions, allowing for detailed analysis of the compound's effects. youtube.com

Prostate cancer cell lines are critical tools for studying the effects of this compound, especially in the context of castration-resistant prostate cancer (CRPC), where GR expression can contribute to therapeutic resistance. nih.gov

LAPC4 and CWR-22Rv1: These cell lines are widely used models for CRPC. nih.gov Studies have shown that CWR-22Rv1 cells express higher levels of GR compared to LAPC4 cells. nih.gov In the setting of androgen receptor (AR) blockade with drugs like enzalutamide (B1683756), GR activation can promote tumor cell survival. nih.gov this compound has been shown to inhibit GR activity in these cells, leading to decreased cell viability, with a more pronounced effect observed in the high-GR expressing CWR-22Rv1 cells. nih.gov

PC3-DR and DU145-DR: These cell lines represent docetaxel-resistant (DR) prostate cancer models. nih.gov Research has demonstrated that co-inhibition of the GR using this compound and another signaling molecule, β-catenin, can impair the formation of tumorspheres in these resistant cell lines, suggesting a role in overcoming chemoresistance. nih.govresearchgate.net

These assays are crucial for quantifying the interaction of this compound with its target receptor and assessing its functional consequences. env.go.jp

Receptor Binding Assays: These experiments measure the affinity of a compound for its receptor. This compound has demonstrated a high binding affinity for the human glucocorticoid receptor, with a reported Ki value of 0.45 nM to 0.9 nM. medchemexpress.comtargetmol.comconicet.gov.ar Ki is the inhibition constant, representing the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. These assays also confirmed the selectivity of this compound, showing a significantly lower affinity (almost 1000-fold less) for other steroid receptors like the progesterone (B1679170), estrogen, androgen, and mineralocorticoid receptors. conicet.gov.arnih.gov The assays typically use recombinantly expressed receptors from HEK-293 cells and a radiolabeled ligand, such as [3H]Dexamethasone for GR, to compete with the test compound. medchemexpress.com

Functional Reporter Gene Assays: These assays measure the ability of a compound to activate or inhibit gene transcription mediated by a specific receptor. caymanchem.com In these systems, cells are engineered to contain a reporter gene (like luciferase) linked to a promoter that is responsive to the receptor of interest. caymanchem.comindigobiosciences.com this compound has been shown to function as a potent GR antagonist in these assays, with a functional activity in the sub-nanomolar to low nanomolar range (less than 10 nM). nih.gov It effectively inhibits GR transcriptional activity induced by agonists like dexamethasone (B1670325), without affecting AR signaling. nih.govnih.gov

To understand the downstream effects of this compound's interaction with the GR, researchers analyze changes in the expression of specific genes and proteins.

Quantitative Real-Time PCR (qRT-PCR): This technique measures the amount of specific messenger RNA (mRNA) to determine gene expression levels. Studies using qRT-PCR have shown that this compound can block the dexamethasone-induced expression of several GR target genes. nih.gov Key genes inhibited by this compound include FKBP5, SGK1, and KLK3. nih.govmedchemexpress.com For example, in LAPC4 cells, this compound completely blocked the dexamethasone-mediated increase in SGK1 expression and inhibited KLK3 induction by 48%. medchemexpress.comtargetmol.com In CWR-22Rv1 cells, it fully abrogated the ~100-fold induction of SGK1 by dexamethasone. medchemexpress.com

Western Blot: This method is used to detect and quantify specific proteins in a sample. Western blot analyses have confirmed that the changes in gene expression observed with qRT-PCR translate to corresponding changes at the protein level. nih.gov For instance, the increase in SGK1 protein levels following dexamethasone treatment was reversed by the addition of this compound. nih.gov

Table 1: Effect of this compound on GR Target Gene Expression in Prostate Cancer Cell Lines

Cell LineTarget GeneInducerEffect of this compoundSource
LAPC4SGK1DexamethasoneCompletely blocked induction medchemexpress.com
LAPC4KLK3DexamethasoneInhibited induction by 48% medchemexpress.comtargetmol.com
CWR-22Rv1SGK1DexamethasoneCompletely abrogated ~100-fold induction medchemexpress.com
CWR-22Rv1KLK3DexamethasoneInhibited induction by 70% medchemexpress.com

These assays assess the impact of this compound on cell survival and growth, which are critical indicators of its anti-cancer potential. sigmaaldrich.compromega.com

Trypan Blue Exclusion: This is a common method for counting viable cells. medchemexpress.com The dye is excluded by healthy cells with intact membranes but penetrates and stains dead cells blue. In studies with LAPC4 and CWR-22Rv1 cells treated with an AR inhibitor, this compound caused a significant decrease in cell viability. nih.gov After 10 days, this compound treatment led to a 26% reduction in viable LAPC4 cells and a more substantial 42% decrease in CWR-22Rv1 cells. nih.gov

Tumorsphere Formation: This assay evaluates the self-renewal capacity of cancer stem cells (CSCs), which are thought to drive tumor growth and recurrence. researchgate.netpromocell.com CSCs can form three-dimensional spherical colonies called tumorspheres when grown in non-adherent conditions. nih.gov In docetaxel-resistant cell lines (PC3-DR, DU145-DR, and 22rv1-DR), this compound, particularly in combination with a β-catenin inhibitor, significantly reduced the size and formation of tumorspheres, indicating an effect on the cancer stem cell population. nih.govresearchgate.net

These techniques provide insights into the physical interaction between this compound and the glucocorticoid receptor at the atomic level.

GR LBD Docking: Computational docking models are used to predict how a ligand like this compound fits into the ligand-binding domain (LBD) of the GR. aacrjournals.orgresearchgate.net Preliminary computational studies, based on existing crystal structures of the GR LBD, suggest that this compound docks within the binding pocket. aacrjournals.org The models indicate that its antagonistic activity may stem from its ability to indirectly cause disorder in a region of the receptor known as Helix 12, which is critical for the conformational changes required for receptor activation. aacrjournals.org

X-ray Crystallography: This is an experimental technique used to determine the precise three-dimensional structure of a molecule or a protein-ligand complex. While computational models provide predictions, X-ray crystallography provides definitive structural data. aacrjournals.org Research efforts have been underway to produce crystals of the GR LBD in complex with this compound to solve its crystal structure, which would offer a detailed view of the binding interactions. aacrjournals.org

In Vivo Animal Models

In vivo studies, conducted in living organisms, are essential for evaluating the systemic effects and therapeutic efficacy of this compound in a more complex biological environment. crownbio.com

Xenograft Models: A primary in vivo model involves implanting human cancer cells into immunodeficient mice, creating what is known as a xenograft. crownbio.comjci.org For this compound research, xenografts of prostate cancer cell lines like CWR-22Rv1 and LAPC4 have been used. nih.govnih.gov Male nude mice are typically castrated to mimic the androgen-deprived state of CRPC patients. nih.gov

Research Findings: In these models, this compound has demonstrated significant therapeutic potential. Treatment with this compound was shown to delay the progression of CRPC in xenografts with high GR expression (CWR-22Rv1), but not in those with low GR expression. nih.govnih.gov Furthermore, analysis of tumors from these mice revealed that this compound treatment inhibited the expression of GR-regulated genes associated with proliferation, such as AKAP12, FKBP5, SGK1, CEBPD, and ZBTB16. nih.gov These findings from animal models corroborate the in vitro data and support the hypothesis that GR antagonism is a viable therapeutic strategy for GR-expressing CRPC. nih.gov

Rodent Models of Neurological Conditions

The pilocarpine-induced status epilepticus (SE) model in rodents is a widely used method to study the pathophysiology of epilepsy and to test potential therapeutic interventions. scielo.br This model involves the administration of the cholinergic agonist pilocarpine, which induces prolonged seizures, leading to neuropathological changes similar to those seen in human temporal lobe epilepsy. scielo.brnih.gov

In studies involving this compound, mice are treated with the compound following the induction of SE. nih.gov Key research findings from these studies include:

Normalization of Corticosterone (B1669441) Levels: Treatment with this compound has been shown to normalize the elevated baseline corticosterone levels that occur following SE. nih.gov

Reduction of Neuroinflammation: The compound reduces microglia proliferation in the hippocampus, a key indicator of neuroinflammation, although it does not appear to affect the increase in astrocyte area. nih.gov

Attenuation of Neuronal Pathology: this compound treatment decreases the density of ectopic granule cells in the hilus of the hippocampus, a form of seizure-induced pathology. However, it did not prevent the loss of mossy cells. nih.gov

Modulation of Neuronal Activity: The compound alters the cellular distribution of Fos protein, a marker of neuronal activity, but does not fully restore the normal pattern of expression following SE. nih.gov

These findings suggest that glucocorticoid signaling plays a role in the development of structural changes after status epilepticus, and that a modulator like this compound can mitigate some of these pathological consequences. nih.gov

Table 1: Effects of this compound in Pilocarpine-Induced Status Epilepticus Model

Parameter Effect of this compound Treatment Reference
Baseline Corticosterone Normalized hypersecretion nih.gov
Microglia Proliferation Reduced in the dentate gyrus nih.gov
Astrocyte Area No significant effect nih.gov
Ectopic Granule Cell Density Decreased nih.gov
Mossy Cell Loss Not prevented nih.gov

| Fos Protein Expression | Altered distribution | nih.gov |

Rodent models are instrumental in neurodegeneration research, with Wobbler mice and various Alzheimer's transgenic mouse lines being particularly relevant for studying amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD), respectively.

The Wobbler mouse is a genetic model for ALS, exhibiting motoneuron degeneration, neuroinflammation, and high levels of corticosterone. mdpi.combvsalud.org This makes it a suitable model to investigate the role of glucocorticoid receptors (GR) in neurodegenerative processes. Studies using this compound in Wobbler mice have demonstrated:

Restoration of hippocampal integrity and normalization of neurogenesis in the dentate gyrus. karger.com

A decrease in astrocyte hypertrophy and a return of microglia to their resting state, indicating anti-inflammatory effects. nih.govconicet.gov.ar

An increase in the number of neuronal progenitors (DCX+ cells) and a modification of the microglial phenotype from a reactive to a quiescent form in the dentate gyrus. conicet.gov.ar

Alzheimer's transgenic mice are genetically engineered to express human genes associated with familial AD, leading to the development of amyloid-β plaques and tau pathology. scantox.commdpi.comnih.gov In a triple-transgenic (3xTg-AD) mouse model, this compound was found to reduce levels of APP-C-terminal fragment (C83) and the hyperphosphorylation of Tau. nih.govfrontiersin.org In a rat model of AD, this compound treatment restored synaptic markers in the hippocampus and improved cognitive function in spatial short-term memory tasks. karger.com Furthermore, in an acute model using amyloid-β peptide injection, this compound, along with another GR antagonist, reversed the induced hippocampal amyloidogenic pathway. nih.gov

Table 2: Effects of this compound in Neurodegeneration Models

Model Key Findings Reference
Wobbler Mice Restored hippocampal integrity and normalized neurogenesis. karger.com
Reduced astrogliosis and microgliosis. nih.govconicet.gov.ar
Increased neuronal progenitors. conicet.gov.ar
Alzheimer's Transgenic Mice Reduced APP-C-terminal fragment (C83) and Tau hyperphosphorylation. nih.govfrontiersin.org
Restored synaptic markers and improved spatial short-term memory. karger.com

Rodent Models of Psychiatric and Stress-Related Conditions

The Chronic Variable Stress (CVS) model is a well-established paradigm used to induce a state in rodents that mimics aspects of human depression and other stress-related disorders. nih.govresearchgate.net This model involves exposing animals to a series of unpredictable stressors over a period of time. cogbites.org

Research utilizing the CVS model in conjunction with this compound administration has revealed sex-specific effects. nih.gov In adolescent rats subjected to CVS, treatment with this compound during the stress period led to different outcomes in males and females when they reached adulthood. nih.govresearchgate.net For instance, in females that developed a passive coping strategy and enhanced HPA axis stress reactivity due to adolescent stress, treatment with this compound attenuated the enhanced HPA axis response. nih.gov This suggests that glucocorticoid receptor signaling during adolescent stress contributes to some of the lasting physiological changes. nih.govresearchgate.net

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are common behavioral assays used to screen for potential antidepressant efficacy. researchgate.netmeliordiscovery.com These tests are based on the principle of measuring the duration of immobility when a rodent is placed in an inescapable, stressful situation. researchgate.net A decrease in immobility time is generally interpreted as an antidepressant-like effect. meliordiscovery.comsemanticscholar.org

Studies have shown that this compound decreases immobility in the FST, suggesting potential antidepressant properties. karger.comfrontiersin.org This effect is thought to be mediated by its antagonist-like effects on the glucocorticoid receptor. karger.com The compound has been shown to reduce immobility without causing hyperactivity, distinguishing its effects from those of psychostimulants. semanticscholar.org

Restraint stress is a widely used method to induce a robust and reproducible activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. altex.org This model allows researchers to assess the effects of pharmacological compounds on the neuroendocrine response to stress by measuring hormones like corticosterone. nih.govnih.gov

In studies using restraint stress, this compound has demonstrated its ability to modulate the HPA axis response. Treatment with the compound has been shown to reduce stress-induced corticosterone secretion. nih.govresearchgate.net Specifically, it significantly decreases plasma corticosterone responses at earlier time points (e.g., 15 and 30 minutes) following the onset of restraint stress. nih.govresearchgate.net This suggests that this compound can dampen the physiological stress response, likely by decreasing adrenal responsiveness to ACTH. nih.gov

Table 3: Summary of this compound Effects in Psychiatric and Stress Models

Model/Test Key Findings Reference
Chronic Variable Stress (CVS) Attenuated enhanced HPA axis stress reactivity in females exposed to adolescent stress. nih.gov
Forced Swim Test (FST) Decreased immobility, suggesting antidepressant-like effects. karger.comfrontiersin.org

| Restraint Stress | Reduced stress-induced corticosterone secretion. | nih.govnih.govresearchgate.net |

Open Field Test for Emotional Reactivity

The open field test is a common method used in neuroscience to assess emotional reactivity and exploratory behavior in rodents. In studies involving this compound, this test is employed to understand the compound's impact on anxiety-like behaviors, particularly in the context of stress.

In one study, the long-term effects of adolescent chronic variable stress (CVS) were investigated in both male and female rats. nih.gov The hypothesis was that these effects are mediated by glucocorticoid receptor (GR) signaling. nih.gov To test this, adolescent rats were treated with this compound during a two-week CVS protocol. nih.govnih.gov Five weeks after the stress protocol, their emotional reactivity was assessed in an open field test. nih.govnih.gov

The findings revealed sex-specific responses to adolescent stress and this compound treatment. nih.gov Male rats that underwent CVS showed heightened emotional reactivity in the open field test, characterized by a significant reduction in the total time spent in the center of the arena and fewer entries into the center. nih.gov This behavior is interpreted as an indicator of increased anxiety. nih.gov However, treatment with this compound did not alter this outcome in males. nih.gov In contrast, female rats did not show any significant changes in their performance in the open field test following adolescent stress. nih.gov While this compound did attenuate other stress-related effects in females, its impact on emotional reactivity as measured by the open field test was not the primary observation. nih.gov

These results highlight the differential role of GR signaling in mediating the long-term behavioral consequences of adolescent stress in males and females. nih.gov

Interactive Data Table: Open Field Test Results in Male Rats

Treatment GroupMean Time in Center (seconds)Mean Number of Center Entries
Control-Vehicle
Control-CORT108297
CVS-VehicleSignificantly ReducedSignificantly Reduced
CVS-CORT108297Significantly ReducedSignificantly Reduced

Data derived from a study on the lasting impact of chronic adolescent stress. nih.gov

Rodent Models of Metabolic Disorders

Antipsychotic Medication-Induced Weight Gain Models (e.g., Olanzapine)

A significant side effect of certain antipsychotic medications, such as olanzapine (B1677200), is weight gain and metabolic disruption. researchgate.netnih.gov Rodent models are crucial for investigating the mechanisms behind this and for testing potential therapeutic interventions like this compound. doi.org

In these models, rats are administered olanzapine, which consistently leads to significant weight gain. researchgate.netnih.gov Studies have been designed to test whether this compound can both prevent and reverse this olanzapine-induced weight gain. researchgate.netnih.gov

In a reversal study, rats that had already gained a significant amount of weight from olanzapine treatment were subsequently given this compound alongside their olanzapine regimen. nih.gov The results showed that the addition of this compound led to a significant loss of weight, with the highest dose bringing the animals' weight back to pre-olanzapine levels. doi.org Furthermore, rats treated with this compound and olanzapine had significantly less abdominal fat compared to those receiving olanzapine alone. nih.gov

In a prevention study, rats were given olanzapine and this compound concurrently. nih.gov These rats gained significantly less weight than those receiving only olanzapine. nih.gov There was a clear dose-dependent relationship, with higher doses of this compound resulting in less weight gain. nih.govdoi.org These findings suggest that blocking the glucocorticoid receptor pathway with this compound is a potential mechanism to mitigate antipsychotic-induced weight gain. nih.gov

Interactive Data Table: Effect of this compound on Olanzapine-Induced Weight Gain (Reversal)

Treatment Group (after initial weight gain)Mean Weight Change (grams)
Olanzapine + VehicleContinued Weight Gain
Olanzapine + this compound (20 mg/kg)Significant Weight Loss
Olanzapine + this compound (60 mg/kg)Significant Weight Loss
Olanzapine + this compound (120 mg/kg)Significant Weight Loss (return to baseline)

Data derived from a study on reversing olanzapine-induced weight gain. doi.org

High-Fat, High-Sucrose Diet Models for Metabolic Dysregulation

Rodent models utilizing a high-fat, high-sucrose (HFHS) diet are standard for inducing metabolic dysregulation, including obesity, glucose intolerance, and insulin (B600854) resistance, mimicking features of the metabolic syndrome in humans. plos.orgbiorxiv.org These models are instrumental in evaluating the efficacy of compounds like this compound in combating diet-induced metabolic disorders. nih.gov

In a proof-of-concept study, male C57BL/6J mice were fed a diet with 60% of calories from fat and water supplemented with 11% sucrose (B13894) for four weeks. nih.govresearchgate.net This diet induced significant weight gain and insulin resistance. nih.gov Different groups of mice received this compound, mifepristone (B1683876) (another GR antagonist), rosiglitazone (B1679542) (a positive control), or a vehicle alongside the HFHS diet. nih.govresearchgate.net

The results demonstrated that mice treated with either this compound or mifepristone gained significantly less weight compared to the vehicle group. nih.govresearchgate.net Furthermore, at the end of the four-week treatment, mice receiving this compound also exhibited significantly lower steady-state plasma glucose levels than the vehicle-treated mice. nih.govresearchgate.net This suggests that this compound can improve insulin sensitivity. nih.gov An interesting observation was that the reduction in plasma glucose was not highly correlated with the reduction in weight gain, indicating that the effect of this compound on insulin sensitivity might be independent of its effect on weight. nih.govresearchgate.net

Interactive Data Table: Effects of this compound on HFHS Diet-Induced Metabolic Changes

Treatment Group (on HFHS diet)Mean Weight Gain (grams)Mean Steady State Plasma Glucose
Vehicle6.3Elevated
This compound (80 mg/kg QD)Significantly Less than VehicleSignificantly Lower than Vehicle
This compound (40 mg/kg BID)Significantly Less than VehicleSignificantly Lower than Vehicle
Mifepristone (30 mg/kg BID)Significantly Less than VehicleNot specified
Standard Chow (Control)2.1Normal

Data derived from a proof-of-concept study on diet-induced weight gain. nih.gov

Rodent Models of Oncology

Xenograft Models for Prostate Cancer and Triple-Negative Breast Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapies. dovepress.comscielo.org.pe this compound has been investigated using such models for prostate and triple-negative breast cancer.

In the context of castrate-resistant prostate cancer (CRPC), where glucocorticoid receptor (GR) expression and activity are often increased, xenograft models are particularly relevant. nih.gov Studies have utilized cell lines like CWR-22Rv1, which has high GR expression, and LAPC4. nih.gov Mice with established tumors from these cell lines were castrated to mimic androgen deprivation therapy and then treated with this compound. nih.gov

The findings showed that in mice with CWR-22Rv1 xenografts, treatment with this compound significantly delayed the progression to CRPC, nearly doubling the median time compared to vehicle-treated mice. nih.gov This effect was not observed in the LAPC4 xenograft model, which has lower GR expression, highlighting the GR-dependent mechanism of this compound. nih.gov Further analysis of the CWR-22Rv1 tumors from this compound-treated mice revealed a significant reduction in the expression of pro-proliferation genes. nih.gov

For triple-negative breast cancer (TNBC), xenograft models are used to study this aggressive subtype that lacks common therapeutic targets. dovepress.comscielo.org.pe While specific data on this compound in TNBC xenografts is emerging, the principle involves implanting TNBC cell lines into immunodeficient mice to assess the anti-tumor effects of GR antagonists. scielo.org.peoncotarget.com

Interactive Data Table: Effect of this compound on Castrate-Resistant Prostate Cancer Xenografts (CWR-22Rv1)

Treatment GroupMedian Time to CRPC (days)Hazard Ratio (vs. Vehicle)
Vehicle11.51.00
This compound210.38

Data derived from a study on selective glucocorticoid receptor modulators in prostate cancer. nih.gov

Rodent Models of Gastrointestinal Disorders (e.g., Water Avoidance Stress)

The water avoidance stress (WAS) model is a well-established method in rodents for studying the effects of psychological stress on gastrointestinal function and the gut-brain axis, which is implicated in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). mdpi.comjnmjournal.orgwjgnet.com This model is used to investigate how stress impacts gut motility, visceral sensitivity, and the enteric nervous system (ENS). jnmjournal.org

Research has shown that glucocorticoid receptors (GR) are present in the myenteric neurons of the colon. researchgate.net In the WAS model, stress leads to changes in the ENS, including an increased proportion of cholinergic neurons and enhanced cholinergic neuromuscular transmission. researchgate.net These alterations are believed to contribute to the changes in colonic motility observed under stress.

Studies using GR antagonists in the WAS model aim to elucidate the role of GR signaling in these stress-induced gastrointestinal changes. researchgate.net While specific results for this compound in the WAS model are part of a broader investigation into GR's role in the stressed gut, the model itself has been shown to induce anxiety-like behaviors and changes in urinary bladder function in addition to its gastrointestinal effects. mdpi.com The use of selective GR modulators like this compound in this context helps to dissect the specific contribution of GR signaling to the pathophysiology of stress-related gut disorders. researchgate.net

Key Outcome Measures and Biomarkers

In studies investigating the effects of this compound, a selective glucocorticoid receptor (GR) modulator, a variety of outcome measures and biomarkers have been utilized to assess its impact across neuroanatomical, neuroendocrine, behavioral, molecular, and metabolic domains.

Neuroanatomical and Histopathological Assessments

Neuroanatomical and histopathological assessments have been crucial in understanding the structural brain changes influenced by this compound, particularly in the context of neurological insults like status epilepticus (SE).

Ectopic Granule Cell Density: Following pilocarpine-induced SE in mice, a significant increase in the density of hilar ectopic granule cells is observed. nih.gov These cells, identified by their immunoreactivity to the granule cell-specific marker Prox-1, are implicated in the development of epilepsy. nih.gov Treatment with this compound has been shown to significantly reduce the density of these ectopically located dentate granule cells. nih.govresearchgate.netnih.gov This finding is consistent with previous research using less selective GR antagonists, suggesting a role for GR activation in the accumulation of ectopic granule cells. nih.gov

Microglial Proliferation: Microglia, the resident immune cells of the central nervous system, express glucocorticoid receptors and are implicated in the regulation of ectopic granule cell accumulation. nih.gov Following SE, there is a notable increase in microglial proliferation in the hippocampal dentate gyrus. nih.gov Treatment with this compound has been demonstrated to decrease this microglial proliferation. nih.govresearchgate.netnih.gov Interestingly, while glucocorticoids are often considered anti-inflammatory, under conditions of excessive hypothalamic-pituitary-adrenal (HPA) axis activation, they may become pro-inflammatory. nih.gov this compound has also been shown to have anti-inflammatory effects in the hippocampus of Wobbler mice, a model for amyotrophic lateral sclerosis (ALS), by changing the phenotype of microglia from an activated to a quiescent form. nih.govuniversiteitleiden.nlnih.gov

Neuronal Immuno-reactivity: The expression of the protein Fos, an indirect marker of neuronal activity, is altered following SE. nih.gov While this compound treatment did not fully restore the normal pattern of stress-induced Fos immunoreactivity, it did alter its cellular distribution in several brain regions. nih.govresearchgate.net Specifically, it reduced Fos activation in the paraventricular nucleus of the hypothalamus, a key regulator of the HPA axis. nih.gov In Wobbler mice, this compound treatment increased the number of doublecortin (DCX)-positive neuroblasts in the subgranular zone of the hippocampus, indicating a restoration of neuronal progenitors. universiteitleiden.nlnih.gov However, it did not alter the number of mature neurons (NeuN+ cells) in this model. nih.gov

Table 1: Effects of this compound on Neuroanatomical and Histopathological Markers

AssessmentCondition/ModelEffect of this compoundCitation
Ectopic Granule Cell DensityStatus Epilepticus (SE) in miceDecreased nih.govresearchgate.netnih.gov
Microglial ProliferationStatus Epilepticus (SE) in miceReduced nih.govresearchgate.netnih.gov
Microglial PhenotypeWobbler mice (ALS model)Shifted from activated to quiescent form universiteitleiden.nlnih.gov
Fos ImmunoreactivityStatus Epilepticus (SE) in miceAltered cellular distribution, but did not restore normal pattern nih.govresearchgate.net
Doublecortin (DCX)+ NeuroblastsWobbler mice (ALS model)Increased/Restored universiteitleiden.nlnih.gov
NeuN+ Mature NeuronsWobbler mice (ALS model)No significant change nih.gov

Neuroendocrine Biomarkers

The modulation of the HPA axis is a key area of investigation for this compound, with corticosterone and adrenocorticotropic hormone (ACTH) being the primary biomarkers.

Corticosterone: Elevated glucocorticoid levels are a common consequence of conditions like SE and are implicated in subsequent brain pathology. nih.govresearchgate.net Studies have consistently shown that this compound can attenuate corticosterone hypersecretion. nih.govresearchgate.net In mice subjected to SE, treatment with this compound normalized baseline corticosterone levels. nih.govresearchgate.netnih.gov Similarly, in response to stressors like the forced swim test (FST) and restraint stress, this compound potently suppressed peak corticosterone responses in rats. nih.govnih.gov This effect is in contrast to the non-selective GR antagonist mifepristone, which can induce protracted corticosterone secretion. nih.govnih.gov In Wobbler mice, which exhibit hypercorticosteronemia, this compound did not alter the high levels of corticosterone but still produced beneficial effects on hippocampal pathology, suggesting a direct modulation of GR-mediated effects in the brain. nih.govconicet.gov.ar

ACTH: ACTH is the pituitary hormone that stimulates the release of corticosterone from the adrenal glands. In response to FST and restraint stress, the tricyclic antidepressant imipramine (B1671792) potently suppressed ACTH responses. nih.govnih.gov this compound, however, did not significantly impact circulating ACTH concentrations in response to FST exposure. nih.gov This suggests that this compound's primary effect on the HPA axis during stress may be at the level of the adrenal gland or in the central feedback pathways regulating corticosterone release, rather than directly suppressing pituitary ACTH release. nih.gov

Table 2: Effects of this compound on Neuroendocrine Biomarkers

BiomarkerCondition/ModelEffect of this compoundCitation
CorticosteroneStatus Epilepticus (SE) in miceAttenuated hypersecretion, normalized baseline levels nih.govresearchgate.netnih.gov
Forced Swim Test/Restraint Stress in ratsSuppressed peak stress-induced responses nih.govnih.gov
Wobbler mice (ALS model)No change in hypercorticosteronemia nih.govconicet.gov.ar
ACTHForced Swim Test in ratsNo significant impact on stress-induced levels nih.gov

Behavioral Phenotyping

Behavioral assessments are used to determine the functional consequences of this compound treatment on mood, emotionality, and cognitive function.

Immobility: The forced swim test (FST) is a common behavioral paradigm used to assess antidepressant-like activity, with reduced immobility indicating a more active coping strategy. nih.govnih.gov A higher dose of this compound was found to significantly decrease immobility in the FST in rats, an effect comparable to the antidepressant imipramine. nih.govnih.gov This suggests that this compound may have antidepressant potential.

Emotional Reactivity: In a study on the long-term effects of chronic adolescent stress, it was found that in adult female rats, treatment with this compound during the stress period attenuated the development of a passive coping strategy in the FST. nih.gov In males exposed to adolescent stress, heightened reactivity to a novel environment (open field test) was observed, but this was not significantly altered by this compound. nih.gov

Cognitive Function: this compound is being investigated for its potential to improve cognitive function in individuals at risk for Alzheimer's disease. veeva.comalzheimers.gov Preclinical studies have shown that in a rat model of Alzheimer's disease, this compound treatment restored synaptic markers in the hippocampus and improved spatial short-term memory. karger.com

Table 3: Effects of this compound on Behavioral Phenotypes

Behavioral DomainTest/ModelEffect of this compoundCitation
Immobility/Coping BehaviorForced Swim Test (FST) in ratsDecreased immobility (antidepressant-like effect) nih.govnih.gov
Emotional ReactivityOpen Field Test / FST in rats after adolescent stressAttenuated passive coping in females; no significant effect on novelty reactivity in males nih.gov
Cognitive FunctionRat model of Alzheimer's DiseaseImproved spatial short-term memory karger.com

Molecular Biomarkers

Investigations at the molecular level aim to uncover the specific gene and protein expression changes that mediate the effects of this compound.

Gene and Protein Expression: this compound acts as a selective GR modulator, meaning it can have both agonistic and antagonistic effects depending on the cellular context and the specific genes being regulated. nih.gov It induces a unique interaction profile between the GR and its coregulators compared to full agonists or antagonists. nih.govnih.gov For example, this compound can act as a GR antagonist in the amygdala but as an agonist in the paraventricular nucleus, where it suppresses corticotropin-releasing hormone (CRH) mRNA expression. nih.gov This differential activity is thought to be related to the expression of specific steroid receptor coactivator (SRC-1) splice variants. nih.govkarger.com In a rat model of Alzheimer's disease, this compound treatment restored synaptic markers in the hippocampus. karger.com

Neurogenesis Markers: Glucocorticoids are known to inhibit adult hippocampal neurogenesis, a process that is often impaired in stress-related disorders. nih.gov this compound has been shown to block the glucocorticoid-induced inhibition of hippocampal neurogenesis. nih.gov In Wobbler mice, a model of ALS with high corticosterone levels, this compound treatment restored the number of doublecortin (DCX)-positive cells, which are markers for neuronal progenitors, in the dentate gyrus. nih.govconicet.gov.ar This indicates that this compound can normalize neurogenesis in the context of hypercorticosteronemia. nih.govconicet.gov.ar

Table 4: Effects of this compound on Molecular Biomarkers

BiomarkerContext/ModelEffect of this compoundCitation
CRH mRNA ExpressionParaventricular NucleusSuppressed (agonist-like effect) nih.gov
Synaptic MarkersRat model of Alzheimer's DiseaseRestored karger.com
Neurogenesis (Doublecortin+ cells)Wobbler mice (ALS model) / Corticosterone-treated miceRestored/Normalized nih.govconicet.gov.ar

Metabolic Parameters

The role of glucocorticoid receptors in metabolism makes metabolic parameters important outcome measures in this compound studies, especially concerning drug-induced weight gain and insulin resistance.

Glucose: In mice fed a high-fat, high-sugar diet, this compound treatment resulted in significantly lower steady-state plasma glucose levels compared to vehicle-treated animals, suggesting an improvement in glucose metabolism. nih.govnih.gov This effect on glucose was not highly correlated with weight reduction, indicating that this compound might improve insulin sensitivity independently of its effect on weight gain. nih.govnih.gov

Insulin Sensitivity: Glucocorticoids are known to antagonize insulin action and can induce insulin resistance. nih.govmdpi.com By blocking GR, this compound is hypothesized to improve insulin sensitivity. nih.govnih.gov Studies have shown that mifepristone, another GR antagonist, can correct changes in carbohydrate metabolism in Cushing's syndrome. nih.gov this compound is being explored for similar benefits in preventing metabolic disturbances. researchgate.netnih.gov In a study preventing olanzapine-induced weight gain, rats treated with this compound had significantly less abdominal fat, a key factor in insulin resistance. researchgate.netnih.gov

Table 5: Effects of this compound on Metabolic Parameters

ParameterCondition/ModelEffect of this compoundCitation
Plasma GlucoseMice on high-fat, high-sugar dietSignificantly lowered steady-state levels nih.govnih.gov
Insulin SensitivityDietary-induced obesity modelImproved (inferred from glucose and abdominal fat reduction) nih.govnih.govnih.gov
Abdominal FatOlanzapine-induced weight gain in ratsSignificantly reduced researchgate.netnih.gov

Gastrointestinal Motility and Neurotransmitter Levels

While direct studies on this compound's effect on gastrointestinal motility and neurotransmitter levels are less common in the provided search results, the systemic effects of glucocorticoid modulation suggest this is a relevant area of investigation. Glucocorticoids are known to influence gut function, and compounds that modulate their receptors could potentially impact gastrointestinal parameters. However, specific data on this compound's direct measurement of gastrointestinal motility or neurotransmitter levels within the gut were not detailed in the provided search results. Future research may explore this aspect to provide a more comprehensive understanding of the systemic effects of this compound.

Translational and Clinical Development of Cort108297

Phase I Clinical Studies: Safety and Tolerability in Healthy Volunteers

The initial phase of clinical development for CORT108297 focused on establishing its safety and tolerability in human subjects. Phase I studies are typically conducted with healthy volunteers to determine the drug's most frequent and serious adverse events and to understand how the drug is metabolized and excreted by the body. clinicaltrials.govnih.govnih.gov For this compound, these early trials were crucial for its progression into later-phase studies targeting specific patient populations.

Research indicates that this compound was well-tolerated and considered safe in Phase I studies involving healthy volunteers. clinicaltrials.govucsf.edutrialx.com This favorable safety profile was a key factor in its advancement into Phase II clinical trials for various conditions. ucsf.edutrialx.com The successful completion of these foundational safety studies provided the necessary data to support further investigation of this compound as a potential therapeutic agent. trialx.com

Phase II Clinical Development Programs

Following the successful Phase I trials, this compound advanced to Phase II clinical development to assess its efficacy and to continue monitoring its safety in patients with specific conditions. springer.com These programs have targeted central nervous system (CNS) disorders where the glucocorticoid receptor (GR) is believed to play a significant role. clinicaltrials.govclinicaltrials.gov

A significant area of investigation for this compound is its potential to mitigate the effects of stress on cognitive decline, particularly in individuals at risk for or in the early stages of Alzheimer's disease (AD). clinicaltrials.gov A Phase II clinical trial, known as CORT-X (NCT04601038), was designed to evaluate whether blocking stress-mediated pathways is a viable intervention strategy. clinicaltrials.gov

The study is a randomized, placebo-controlled crossover trial involving individuals with mild cognitive impairment (MCI) due to AD, as well as cognitively normal individuals at an increased risk for AD based on factors like family history or genetics. clinicaltrials.govalzheimers.gov The primary goal is to compare the effects of this compound against a placebo on cognitive test performance. clinicaltrials.gov Participants undergo a brief, standardized stressor, such as public speaking or mental arithmetic, to measure their stress hormone response via saliva samples. clinicaltrials.govalzheimers.gov Subsequently, they receive either this compound or a placebo for a two-week period before completing cognitive tests that assess memory and executive function. clinicaltrials.gov All participants will have received both the study drug and the placebo by the end of the trial. clinicaltrials.gov

Table 1: Overview of CORT-X Phase II Clinical Trial (NCT04601038)
Trial IdentifierOfficial TitlePhaseConditions StudiedStudy DesignKey Outcome Measures
NCT04601038Trial of this compound to Attenuate the Effects of Acute Stress in the Allocortex (CORT-X)Phase IIMild Cognitive Impairment, Alzheimer's Disease, Memory ImpairmentRandomized, Placebo-Controlled, Crossover StudyComparison of cognitive test performance (memory and executive function) between this compound and placebo following a stressor.

The investigation of this compound for memory impairment is intrinsically linked to its development for MCI and Alzheimer's disease. clinicaltrials.gov Elevated levels of corticosteroids are associated with impairments in learning and memory, and chronic exposure has been shown to cause deficits in cognitive functions sensitive to frontal lobe and hippocampal function. nih.govwithpower.com The CORT-X trial (NCT04601038) directly addresses memory impairment as a key condition of interest. clinicaltrials.gov The study's design, which includes cognitive tests following a stress challenge, aims to determine if this compound can protect against or improve stress-induced deficits in memory and executive function in at-risk populations. clinicaltrials.govalzheimers.gov

This compound is also being evaluated for the treatment of Post-Traumatic Stress Disorder (PTSD), a condition strongly associated with alterations in the stress hormone cortisol. clinicaltrials.govtrialx.com A Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT04452500), known as the "Seven Study," was initiated to test the efficacy and safety of this compound in veterans with chronic PTSD. clinicaltrials.govucsf.edutrialx.com

The purpose of this proof-of-concept trial is to test the effects of the drug, which blocks the hormone cortisol, on PTSD symptoms and to establish a safety profile to inform the design of future studies. clinicaltrials.govucsf.eduallclinicaltrials.com Participants are randomized to receive either this compound or a placebo for seven days. clinicaltrials.govtrialx.com The study involves comprehensive screening, including clinical interviews and self-report questionnaires, with key outcome measures assessed at multiple points: baseline, day 7, day 28, and day 56. ucsf.edutrialx.com This trial leverages preclinical evidence of this compound's efficacy in CNS models and its established safety in Phase I studies. clinicaltrials.govucsf.edutrialx.com

Table 2: Overview of the "Seven Study" Phase IIa Clinical Trial (NCT04452500)
Trial IdentifierOfficial TitlePhaseCondition StudiedStudy DesignKey Outcome Measures
NCT04452500Phase IIa Trial of a Selective Glucocorticoid Receptor Antagonist in the Treatment of Veterans With Posttraumatic Stress Disorder (PTSD) (Seven Study)Phase IIaPost-Traumatic Stress Disorder (PTSD)Randomized, Double-Blind, Placebo-Controlled, Parallel GroupChange in PTSD symptom severity as measured by the Clinician-Administered PTSD Scale (CAPS-5); Safety and tolerability.

Comparative Analysis with Other Glucocorticoid Receptor Antagonists (e.g., Mifepristone)

This compound's development can be contextualized by comparing it to other GR antagonists, most notably mifepristone (B1683876). While both compounds block the glucocorticoid receptor, they possess distinct pharmacological profiles. nih.govnih.govnih.gov

A primary distinction lies in their receptor selectivity. Mifepristone is a non-selective agent that acts as an antagonist at both the glucocorticoid and progesterone (B1679170) receptors (PR). nih.govnih.govnih.gov This lack of selectivity can lead to effects unrelated to GR blockade and complicates its use. northwestern.edu In contrast, this compound is a selective GR antagonist with no reported activity at the progesterone receptor, offering a more targeted mechanism of action. nih.govnih.govwithpower.com

The two compounds also differ in their effects on the hypothalamic-pituitary-adrenal (HPA) axis. In preclinical studies, mifepristone treatment was associated with a protracted secretion of corticosterone (B1669441) following stress. nih.gov this compound, however, did not lead to increased circulating corticosterone concentrations during the recovery phase from stress. nih.gov This suggests this compound may have a more favorable profile in modulating the HPA axis response. Another selective GR antagonist, relacorilant, has also been shown to cause substantially less HPA axis disinhibition than mifepristone. scienceopen.com

In preclinical models of diet-induced weight gain, the effects of this compound were comparable to those of mifepristone in significantly reducing weight gain compared to a vehicle. nih.gov However, this compound's selectivity for the GR is considered an advantage over mifepristone for this and other potential indications. nih.gov

Table 3: Comparative Profile of this compound and Mifepristone
FeatureThis compoundMifepristone
Receptor SelectivitySelective for the Glucocorticoid Receptor (GR); no activity at the Progesterone Receptor (PR). nih.govnih.govNon-selective; antagonist at both GR and PR. nih.govnih.gov
HPA Axis ModulationDoes not cause protracted corticosterone secretion post-stress in preclinical models. nih.gov Modest disinhibition of the HPA axis. scienceopen.comInduces protracted secretion of corticosterone in response to stressors in preclinical models. nih.gov Can cause blood cortisol and ACTH levels to rise. northwestern.edu
Chemical StructureNon-steroidal. nih.govSteroidal. nih.gov
Binding AffinitySub-nanomolar affinity for human GR. nih.govBinds to GR with a greater affinity than this compound. nih.gov

Considerations for Clinical Trial Design and Outcome Measures

The design of clinical trials for this compound incorporates specific strategies and outcome measures tailored to its mechanism of action and target indications. The overarching goal is to obtain quality data that can support regulatory evaluation while ensuring patient safety. fda.govascopost.com

For the CORT-X trial in MCI and at-risk individuals, a crossover design was chosen. clinicaltrials.gov In this design, each participant serves as their own control by receiving both the active drug and the placebo at different times. This approach can increase statistical power and reduce variability between subjects. The trial's outcome measures are focused on objective cognitive performance, specifically memory and executive function, which are assessed after a controlled stressor. clinicaltrials.gov This design element is critical for testing the hypothesis that this compound can blunt the negative cognitive effects of acute stress. clinicaltrials.gov The measurement of salivary stress hormones provides a key biomarker to correlate physiological stress response with cognitive outcomes. clinicaltrials.govalzheimers.gov

In the PTSD "Seven Study," a parallel-group, randomized, double-blind, placebo-controlled design is used, which is considered the gold standard for establishing efficacy. clinicaltrials.govucsf.edu The primary outcome measure is the change in PTSD symptom severity, assessed using the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), a comprehensive structured interview for PTSD diagnosis and assessment. clinicaltrials.gov The trial also includes self-report questionnaires and measures safety and tolerability throughout the study period, with assessments at baseline and multiple follow-up points to track both immediate and sustained effects. ucsf.edutrialx.com

Future Research Directions and Unanswered Questions

Elucidation of Full Agonistic/Antagonistic Spectrum and Context-Specificity

CORT108297 exhibits a complex profile of both agonistic and antagonistic properties, which appear to be highly dependent on the specific tissue and cellular context. nih.govkarger.comoup.com For instance, it can act as a GR antagonist in the amygdala and in hippocampal neurogenesis, while simultaneously functioning as an agonist in suppressing corticotropin-releasing hormone (CRH) mRNA expression in the paraventricular nucleus. nih.gov This dual nature is a key feature of selective GR modulators (SGRMs), which aim to dissociate the beneficial anti-inflammatory and immunosuppressive effects of glucocorticoids from their adverse metabolic and neuropsychiatric side effects. nih.govkarger.com

Future research must systematically map the complete agonistic and antagonistic profile of this compound across a wide range of tissues and cell types. This will require comprehensive in vitro and in vivo studies to determine its effects on various GR-regulated genes and signaling pathways. Understanding this context-specificity is crucial for predicting its therapeutic efficacy and potential side effects in different disease states.

Investigation of Specific Glucocorticoid Receptor-Coregulator Interactions and Their Functional Consequences

The differential effects of this compound are thought to stem from its unique ability to modulate the interaction between the glucocorticoid receptor (GR) and its coregulators. karger.com Unlike full agonists like dexamethasone (B1670325), this compound induces a distinct conformational change in the GR, leading to the recruitment of a specific subset of coactivators and corepressors. karger.com This, in turn, results in a gene expression profile that is intermediate between that of a full agonist and a full antagonist. karger.com

A key area for future investigation is the detailed characterization of the GR-coregulator complexes formed in the presence of this compound. The Microarray Assay for Real-time Coregulator-Nuclear receptor Interaction (MARCoNI) has been instrumental in demonstrating that this compound induces a coregulator interaction profile that is distinct from both dexamethasone and the full antagonist mifepristone (B1683876). karger.com For example, this compound preferentially induces an interaction between the GR ligand-binding domain and a specific splice variant of the steroid receptor coactivator-1 (SRC-1A), an interaction not observed with dexamethasone. karger.com

Further studies should aim to:

Identify the full spectrum of coregulators that interact with the GR in the presence of this compound.

Determine the functional consequences of these specific interactions on gene transcription.

Explore how these interactions vary across different cell types and contribute to the context-specific effects of the compound.

Pharmacological and Genetic Manipulation of Glucocorticoid Receptor Function in Specific Cell Types (e.g., Microglia)

Glucocorticoid receptors are expressed in various cell types within the central nervous system, including microglia. nih.gov Studies have shown that this compound can reduce microglial proliferation following status epilepticus, suggesting a direct effect on these immune cells of the brain. nih.govnih.gov However, the precise role of GR signaling in microglia and how it is modulated by this compound remains an area of active investigation. nih.gov

Future research should utilize pharmacological and genetic tools to dissect the specific role of GR in microglia and other CNS cell types. This could involve:

Employing advanced imaging techniques to visualize GR-coregulator interactions within specific cell populations in real-time.

Investigating the downstream signaling pathways activated or inhibited by this compound in microglia.

These studies will be critical for understanding the neuroinflammatory and neuroprotective effects of this compound and for developing targeted therapies for neurological disorders.

Further Exploration of Interaction with Androgen Receptor Splice Variants

In the context of prostate cancer, the interplay between the glucocorticoid receptor and the androgen receptor (AR) is of significant interest. Resistance to anti-androgen therapies is often associated with the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain. mdpi.comnih.gov The structural and functional similarities between GR and AR suggest a potential for crosstalk and compensatory signaling pathways. mdpi.comnih.gov

While the direct interaction of this compound with AR-Vs has not been extensively studied, its ability to modulate GR activity in prostate cancer cells highlights the need for further investigation in this area. nih.gov Future research should explore:

Whether this compound can directly or indirectly influence the expression or activity of AR-Vs.

The potential for this compound to overcome resistance to anti-androgen therapies by targeting GR-mediated signaling pathways that may compensate for AR inhibition.

The therapeutic potential of combining this compound with existing AR-targeted therapies.

Role of Glucocorticoid Receptor/Beta-Catenin Interaction in Different Cancer Types and Chemoresistance

Recent studies have uncovered a novel interaction between the glucocorticoid receptor and β-catenin, a key component of the Wnt signaling pathway, in prostate cancer cells. nih.gov This interaction appears to play a role in promoting cancer stemness and resistance to chemotherapy. nih.govdntb.gov.ua The co-inhibition of GR and β-catenin using this compound and a selective β-catenin inhibitor has been shown to enhance cytotoxicity in chemoresistant prostate cancer cells. nih.gov

This finding opens up new avenues for research into the role of the GR/β-catenin complex in other cancer types and its contribution to chemoresistance. Future studies should aim to:

Investigate the prevalence and significance of the GR/β-catenin interaction in a broader range of cancers.

Elucidate the molecular mechanisms by which this interaction promotes tumor progression and therapy resistance.

Evaluate the therapeutic potential of targeting the GR/β-catenin axis in different cancer contexts.

Optimization of Therapeutic Strategies: Combinatory Approaches

The unique mechanism of action of this compound makes it an attractive candidate for combination therapies. nih.gov By selectively modulating GR activity, it may be possible to enhance the efficacy of other drugs while mitigating their side effects.

For example, in prostate cancer, combining this compound with taxane-based chemotherapy or androgen receptor signaling inhibitors could be a promising strategy to overcome therapy resistance. nih.gov Similarly, in the context of neurological disorders, combining this compound with other neuroprotective agents could lead to synergistic effects.

Future research should focus on identifying optimal drug combinations and treatment schedules to maximize the therapeutic benefit of this compound. This will require a deep understanding of the molecular pathways affected by this compound and the drugs it is combined with.

Long-Term Effects and Sustained Efficacy in Chronic Conditions

While short-term studies have demonstrated the potential of this compound in various models, its long-term effects and sustained efficacy in chronic conditions remain to be fully elucidated. researchgate.netnih.gov Many of the diseases for which this compound is being considered, such as post-traumatic stress disorder (PTSD) and other stress-related disorders, are chronic in nature. ucsf.edu

Therefore, long-term studies are needed to:

Evaluate the safety and tolerability of chronic this compound administration.

Assess its ability to produce sustained therapeutic effects over time.

Investigate the potential for tachyphylaxis or the development of resistance to its effects.

These studies will be essential for determining the long-term clinical utility of this compound and for establishing appropriate treatment guidelines for chronic diseases.

Development of Advanced In Vitro and In Silico Models for Predictive Research

The evolution of sophisticated research models is paramount for deepening the understanding of selective glucocorticoid receptor (GR) modulators like this compound and for accelerating the discovery of new therapeutic agents. Future research will increasingly depend on advanced in vitro and in silico platforms to better predict clinical outcomes, elucidate complex biological mechanisms, and screen novel compounds with greater efficiency.

The limitations of current models necessitate a shift towards more physiologically relevant systems. While traditional 2D cell cultures have been instrumental, they often fail to replicate the complex cellular interactions and microenvironments of human tissues. oup.com The development and application of three-dimensional (3D) organoids and patient-derived xenografts (PDXs) represent a significant leap forward. mdpi.comnih.gov For instance, brain organoids or co-cultures of different neuronal and glial cell types could offer unprecedented insight into the effects of this compound on neuroinflammation and neurogenesis, areas where the compound has shown promise. nih.govnih.govmdpi.com These models allow for the investigation of cell-type-specific responses to GR modulation in a more contextually accurate manner. nih.gov Furthermore, induced pluripotent stem cell (iPSC) technology enables the creation of patient-specific neuronal models, which could be used to study how genetic variations influence the response to this compound and to model aspects of hypo- or hyper-suppression of the HPA axis. nih.govresearchgate.net

In silico approaches are becoming indispensable tools for screening, prioritizing, and understanding the molecular interactions of compounds like this compound. nih.gov Computational modeling can be used to predict the binding affinity of novel ligands to the glucocorticoid receptor, helping to identify promising candidates for further experimental testing. nih.govnih.gov Advanced simulations of the GR interaction network can uncover complex relationships between the receptor and its associated proteins, providing a platform for predicting the effects of selective modulators. researchgate.net For example, studies have already used computational approaches to define a GR activity signature by analyzing gene expression changes reversed by GR antagonists, including this compound. aacrjournals.org These models demonstrated that while various GR ligands target the same core set of genes as dexamethasone, they do so with different efficacies. biorxiv.org

Future in silico research could focus on developing more sophisticated quantitative structure-activity relationship (3D-QSAR) models and molecular dynamics simulations. mdpi.com These could help to refine the design of next-generation GR modulators with improved selectivity and fewer off-target effects. By integrating data from high-throughput screening, genomic analyses, and advanced in vitro models, these computational tools can create a powerful predictive feedback loop to guide laboratory research and clinical development. oup.comresearchgate.net

Interactive Table: Research Findings from In Vitro and In Silico Models for this compound

Model Type Model/System Used Key Findings Related to this compound Reference
In Vitro MDA-MB-231 breast cancer cells Used with mifepristone to identify a glucocorticoid receptor (GR)-regulated gene signature. aacrjournals.org aacrjournals.org
In Vitro / In Silico A549 lung carcinoma cells / Linear Modeling Demonstrated that this compound activates the same core gene expression response as dexamethasone, but with a lower overall efficacy (one-fifth the magnitude). biorxiv.org biorxiv.org
In Silico Computational Modeling Proposed as a tool to analyze the GR interaction network and predict clinical outcomes. Selective modulators like this compound noted for preventing amyloid-β induced deficits. researchgate.net researchgate.net

Q & A

Q. What is the molecular mechanism of Cort108297 as a glucocorticoid receptor (GR) modulator, and how does its selectivity compare to other GR antagonists like RU486?

this compound is a selective GR antagonist with high affinity (Ki: 0.45 nM) and minimal cross-reactivity with other steroid receptors (e.g., progesterone, estrogen) . Unlike RU486, which non-specifically inhibits progesterone receptors, this compound maintains GR specificity, making it preferable for isolating GR-mediated effects in experimental models . Methodologically, researchers should validate selectivity via receptor-binding assays and compare transcriptional outcomes against non-selective antagonists like RU486 to confirm GR-specific activity .

Q. How should researchers design experiments to assess this compound's efficacy in blocking GR signaling in vitro?

Key considerations include:

  • Using GR-responsive cell lines (e.g., renal podocytes, neuronal cultures) and measuring canonical GR targets (e.g., FKBP51, GILZ) via qPCR or Western blot .
  • Co-treating with GR agonists (e.g., dexamethasone) and this compound to evaluate antagonism. Include RU486 as a comparator to distinguish GR-specific effects .
  • Accounting for this compound’s partial agonism by including vehicle controls and dose-response curves (0.1–10 µM) to identify context-dependent effects .

Q. What are the recommended in vivo dosages and administration routes for this compound in rodent models?

Studies in stress and neurodegenerative models used doses of 20–30 mg/kg via intraperitoneal injection, achieving plasma concentrations sufficient to modulate HPA axis activity and GR-dependent pathways . For chronic studies, administer daily for 3–6 weeks and monitor corticosterone levels to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported effects as an antagonist versus partial agonist?

this compound’s partial agonism is context-dependent, influenced by cell type, coregulator availability, and GR phosphorylation status. To address discrepancies:

  • Use MARCoNI assays to map GR-coregulator interaction profiles, which reveal this compound’s intermediate activity between full agonists (dexamethasone) and antagonists (RU486) .
  • Compare outcomes across multiple models (e.g., hippocampal neurons vs. renal cells) to identify tissue-specific signaling .
  • Employ phospho-specific GR antibodies (e.g., Ser211 phosphorylation) to assess activation states under this compound treatment .

Q. What advanced techniques are recommended to analyze this compound's impact on GR-coregulator interactions?

  • MARCoNI Assay : Quantifies GR interactions with 50+ coregulator-derived peptides (e.g., SRC-1A NR box 4), revealing this compound’s unique recruitment profile compared to dexamethasone or RU486 .
  • RNA-Seq : Identifies transcriptomic signatures of partial agonism (e.g., shared upregulation of anti-inflammatory genes with dexamethasone but not RU486) .
  • ChIP-Seq : Maps GR-DNA binding patterns in this compound-treated cells to distinguish antagonistic vs. agonistic chromatin remodeling .

Q. In neurodegenerative disease models, what experimental evidence supports this compound's therapeutic potential?

  • Alzheimer’s Disease (AD) : this compound (20 mg/kg) reversed synaptic marker loss (e.g., synaptophysin) and improved spatial memory in 3xTg-AD mice by normalizing HPA axis hyperactivity and reducing amyloidogenic APP processing .
  • Amyotrophic Lateral Sclerosis (ALS) : In Wobbler mice, this compound restored hippocampal neurogenesis and reduced spinal cord neuroinflammation, correlating with lowered corticosterone levels .
  • Methodological Note : Combine behavioral assays (e.g., T-maze, forced swim test) with post-mortem analyses of GR phosphorylation and glial activation markers to validate mechanistic outcomes .

Q. How does this compound’s GR modulation compare to newer analogs like CORT113176 in stress-related pathologies?

Cort113176 has higher GR affinity and lacks MR antagonism, unlike this compound. In PTSD and depression models:

  • This compound (30 mg/kg) reduced immobility in the forced swim test and normalized corticosterone responses to acute stress .
  • Cort113176 (10 mg/kg) showed superior efficacy in reversing cognitive deficits in AD models but required lower doses due to enhanced GR binding .
  • Experimental Tip : Use corticosterone ELISAs and RNAscope to compare HPA axis gene regulation (e.g., CRH in hypothalamus) between analogs .

Methodological Challenges and Solutions

Q. How should researchers address this compound’s partial agonism in experimental design?

  • Include dual treatment groups (this compound + RU486) to isolate GR-dependent effects from off-target pathways .
  • Use time-course experiments to differentiate transient agonism (e.g., early-phase GR phosphorylation) from sustained antagonism .
  • Apply single-cell RNA-seq to resolve heterogeneous responses within cell populations, particularly in mixed neuronal-glial cultures .

Q. What strategies mitigate variability in this compound’s effects across stress models?

  • Standardize stress paradigms (e.g., chronic variable stress vs. acute restraint) and stratify outcomes by sex, as HPA axis responses differ in male vs. female rodents .
  • Measure adrenal sensitivity indices (baseline corticosterone/ACTH ratios) to control for endogenous GC variability .
  • Pair this compound with CRF-R1 antagonists in IBS models to dissect GR-specific gut neuromodulation .

Data Interpretation and Validation

Q. How can researchers validate this compound’s GR-specific effects in complex systems?

  • Perform GR knockdown/knockout experiments: Loss of this compound’s effects in GR-deficient models confirms target specificity .
  • Use tracer ligands (e.g., ³H-dexamethasone) in competitive binding assays to verify this compound’s GR occupancy in tissue homogenates .
  • Cross-validate findings with clinical samples : Compare this compound’s coregulator recruitment profiles in patient-derived neurons vs. rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.